

2-Chloro-5-phenoxyaniline: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 2-Chloro-5-phenoxyaniline

Cat. No.: B8346846

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Executive Summary

2-Chloro-5-phenoxyaniline (CAS 74865-98-8) is a specialized halogenated diaryl ether amine used primarily as a scaffold in medicinal chemistry, specifically in the development of BET (Bromodomain and Extra-Terminal) family inhibitors for oncology.

CRITICAL DIFFERENTIATION: Researchers must distinguish this compound from its more common isomer, 5-Chloro-2-phenoxyaniline (CAS 93-67-4), which is widely used as a dye intermediate (e.g., for Acid Red 249). The structural difference lies in the relative positions of the chloro and phenoxy substituents:

- Target (CAS 74865-98-8): Chlorine is ortho to the amine; Phenoxy is meta to the amine (para to chlorine).
- Isomer (CAS 93-67-4): Phenoxy is ortho to the amine; Chlorine is meta to the amine.

This guide details the physicochemical profile, chemoselective synthesis, and handling protocols for the **2-Chloro-5-phenoxyaniline** isomer.

Chemical Identity & Physicochemical Profile[1][2][3] [4]

Property	Specification
CAS Number	74865-98-8
IUPAC Name	2-Chloro-5-phenoxyaniline
Synonyms	3-Amino-4-chlorophenyl phenyl ether; Benzenamine, 2-chloro-5-phenoxy-
Molecular Formula	C ₁₂ H ₁₀ ClNO
Molecular Weight	219.67 g/mol
SMILES	<chem>Nc1cc(Oc2ccccc2)ccc1Cl</chem>
Physical State	Solid (Off-white to pale brown crystalline powder)
Solubility	Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Predicted pKa	~3.0 (Conjugate acid of aniline)

Synthetic Routes & Process Chemistry

The synthesis of **2-Chloro-5-phenoxyaniline** requires a chemoselective approach to install the phenoxy group while preserving the primary amine and the chlorine substituent. The most robust method involves a Copper-Catalyzed Ullmann-Type O-Arylation.

Retrosynthetic Logic

Direct chlorination of 3-phenoxyaniline often yields mixtures of isomers. Therefore, the preferred route builds the ether linkage on a pre-halogenated scaffold.

- Starting Material: 3-Amino-4-chlorophenol.
- Coupling Partner: Iodobenzene.
- Key Challenge: Chemoselectivity between the hydroxyl (-OH) and amino (-NH₂) groups.

- Solution: Exploiting the higher acidity of the phenol (pKa ~10) vs. the aniline (pKa ~30) allows for selective deprotonation and O-arylation using a mild base and copper catalyst.

Experimental Protocol (Self-Validating)

Reaction: 3-Amino-4-chlorophenol + Ph-I

2-Chloro-5-phenoxyaniline

Reagents:

- 3-Amino-4-chlorophenol (1.0 equiv)
- Iodobenzene (1.2 equiv)
- Copper(I) Iodide (CuI) (0.05 equiv)
- Picolinic Acid (Ligand) (0.1 equiv)
- Potassium Phosphate () (2.0 equiv)
- Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous)

Step-by-Step Methodology:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.
- Charging: Add 3-Amino-4-chlorophenol (2.0 g, 13.93 mmol), (5.91 g, 27.9 mmol), CuI (133 mg, 0.697 mmol), and Picolinic acid (171 mg, 1.393 mmol).
- Solvation: Add anhydrous DMSO (28 mL). Stir to ensure a homogeneous suspension.
- Initiation: Add Iodobenzene (3.41 g, 16.72 mmol) via syringe.
- Reaction: Heat the mixture to 90°C under an inert atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction typically completes in 12–24 hours.

- Work-up:
 - Cool to room temperature.
 - Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
 - Wash combined organics with brine (2 x 50 mL) to remove residual DMSO.
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
- Validation: Confirm structure via ^1H NMR.
 - Diagnostic Signal: The proton ortho to the Cl and meta to the amine will show distinct coupling patterns compared to the starting phenol.

Synthesis Workflow Diagram



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Figure 1: Chemoselective synthesis of **2-Chloro-5-phenoxyaniline** via Cu-catalyzed Ullmann coupling.

Functional Applications in Drug Discovery

BET Bromodomain Inhibition

2-Chloro-5-phenoxyaniline serves as a critical "head group" or scaffold in the synthesis of inhibitors for BET proteins (BRD2, BRD3, BRD4).

- Mechanism: The aniline nitrogen often acts as a linker attachment point, while the phenoxy and chloro-phenyl rings occupy hydrophobic pockets within the bromodomain binding site.
- Therapeutic Relevance: BET inhibitors are currently under investigation for treating acute myeloid leukemia (AML) and NUT midline carcinoma by downregulating MYC transcription.

Piperlongumine Analogues

Research indicates the utility of this scaffold in generating analogues of Piperlongumine, a natural product with selective toxicity toward cancer cells. The 2-chloro-5-phenoxy motif modulates the electronic properties and metabolic stability of the resulting pharmacophore.

Safety & Handling (SDS Highlights)

While specific comprehensive toxicological data for this isomer is limited compared to its commercial counterparts, standard precautions for halogenated anilines apply.

Hazard Class	GHS Code	Hazard Statement
Acute Toxicity	H302/H312	Harmful if swallowed or in contact with skin.
Irritation	H315/H319	Causes skin irritation and serious eye irritation.[1][2][3][4]
STOT-SE	H335	May cause respiratory irritation.[1][2][3][4]
Aquatic Toxicity	H411	Toxic to aquatic life with long-lasting effects (Predicted).

Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust/vapors.

- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine function.

References

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- Bioventures, LLC. (2011). Piperlongumine derivatives and medicinal composition. Patent CN102146054A. (Cites the compound in the context of cancer therapeutic analogues).
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